1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
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Overview
Description
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidine derivatives
Mechanism of Action
Target of Action
The primary target of this compound is the Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . It has been identified as a reversible LSD1 inhibitor . The compound shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the lysine methylation process . This can lead to changes in gene expression, which can influence various biochemical pathways. The exact pathways affected can depend on the specific genes that are impacted by the changes in methylation.
Result of Action
When cells (such as MGC-803 cells) are treated with the compound, the activity of LSD1 can be significantly inhibited . This leads to a suppression of cell migration ability . This suggests that the compound could have potential antiproliferative effects against certain cancer cell lines.
Biochemical Analysis
Biochemical Properties
The compound 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide has been found to interact with various enzymes and proteins . For instance, it has been reported to exhibit inhibitory effects on the enzyme LSD1 . LSD1, or lysine-specific demethylase 1, plays a pivotal role in regulating lysine methylation, a process crucial for gene expression and cellular function .
Cellular Effects
In cellular contexts, this compound has been observed to influence cell function . Specifically, it has been reported to inhibit the activity of LSD1 in MGC-803 cells, leading to significant suppression of cell migration .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . Docking studies have indicated that a hydrogen interaction between the nitrogen atom in the pyridine ring of the compound and Met332 in LSD1 could be responsible for its activity .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits stable inhibitory effects on LSD1 over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce production costs. The industrial methods also focus on minimizing waste and ensuring the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs of the original compound .
Scientific Research Applications
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: It is investigated as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-triazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiophene derivatives: These compounds contain the thiophene ring and are known for their diverse pharmacological properties.
Azetidine derivatives: These compounds feature the azetidine ring and are studied for their potential therapeutic applications.
Uniqueness
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS/c1-20-12-11(18-19-20)13(17-8-16-12)21-6-9(7-21)14(22)15-5-10-3-2-4-23-10/h2-4,8-9H,5-7H2,1H3,(H,15,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIQKQWYBJBZEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CC=CS4)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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